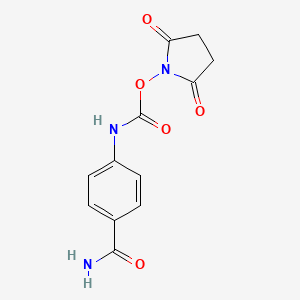
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
4-Aminobenzoic Acid: Formed during hydrolysis.
2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s reactivity with amines to form stable amide bonds also plays a role in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides: These compounds share a similar pyrrolidine-2,5-dione structure and have been studied for their anticonvulsant properties.
NHS-PEG1-SS-PEG1-NHS: A compound with a similar reactive group but different applications, primarily in drug delivery systems.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a carbamate group with a pyrrolidine-2,5-dione structure provides unique reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H11N3O5 |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19) |
InChI-Schlüssel |
VXXQVFDQGVJZNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


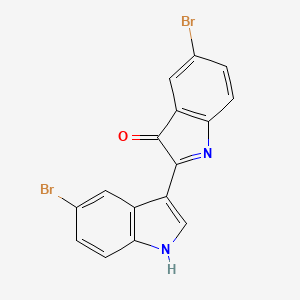
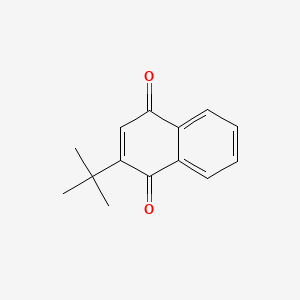
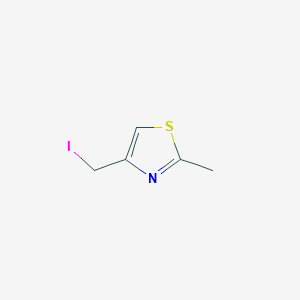
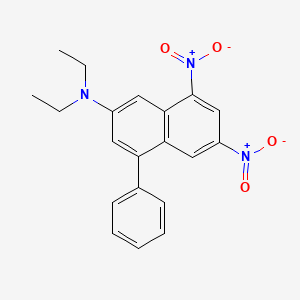
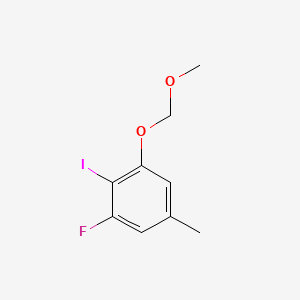
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
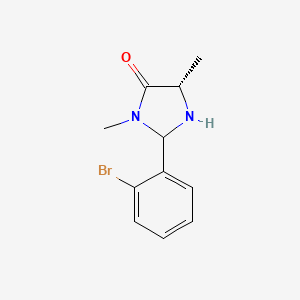

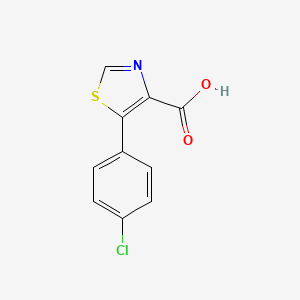

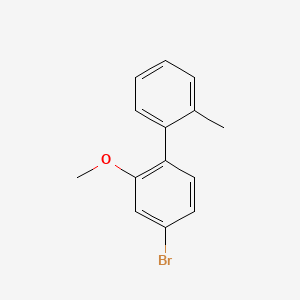
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
